4-(4-羟基-2,8-二甲基喹啉-3-基)丁酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Quinoline derivatives have been synthesized through various methods, demonstrating the versatility and adaptability of these compounds for specific functionalizations and applications. For example, new quinoline derivatives with antituberculosis activity were synthesized, showcasing the potential of these compounds in therapeutic applications (Omel’kov et al., 2019). Another study reported the synthesis of 6-Butyl-4-hydroxyquinolin-2-(1H)-one as a coupling component for the synthesis of azo disperse dyes, highlighting the compound's utility in dye synthesis (Rufchahi & Mohammadinia, 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. One study described the molecular structure of a quinoline derivative, determined by single-crystal X-ray diffraction analysis, showing the compound's intricate molecular architecture (Tkachev et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives participate in a wide range of chemical reactions, underlining their chemical reactivity and potential as synthetic intermediates. For instance, some derivatives have been used in the synthesis of pH-sensing properties, showcasing their responsiveness to environmental changes (Chen et al., 2011). Moreover, the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate of an anti-HCV drug, illustrates the compound's application in drug synthesis (Chenhon, 2015).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various domains. Research has focused on understanding these properties to enhance the compound's utility. For instance, studies on solvatochromism and the evaluation of ionization constants provide insight into the compound's behavior in different solvent environments, which is essential for its application in dyeing and chemical sensing (Rufchahi & Mohammadinia, 2014).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as acidity, basicity, and reactivity towards various reagents, have been extensively studied. These properties are fundamental to the compounds' applications in chemical synthesis and pharmaceuticals. Investigations into the compound's reactions with sulfonoketenimides and isatoic anhydride, for example, reveal its utility in synthesizing novel sulfonamide derivatives with potential biological activities (Yavari et al., 2014).

科学研究应用

抗结核活性

- 已合成与“4-(4-羟基-2,8-二甲基喹啉-3-基)丁酮”相关的化合物,并显示出显著的抗结核活性。其中一种化合物正在临床试验的最后阶段,用于临床实践 (Omel’kov, Fedorov, & Stepanov, 2019)。

合成和反应

- 已开发了合成过程,用于具有结构相似性的化合物,例如将1,4-双(4-氨基苯氧基)丁烷与取代的二乙基马来酸酯缩合,以产生各种喹啉衍生物 (Klásek, Kafka, & Kappe, 1995)。

抗微生物评价

- 已合成喹啉和异喹啉磺酸盐衍生物,并对它们的抗微生物和抗真菌活性进行了评估。一些化合物对各种细菌和真菌表现出高活性 (Fadda, El-Mekawy, & AbdelAal, 2016)。

席夫碱超分子复合物

- 从喹啉化合物衍生的席夫碱配体已合成,并对它们的抗微生物活性进行了测试。这些复合物已显示出对各种细菌和真菌的有效性 (El-Sonbati, Diab, El‐Bindary, Mohamed, Morgan, Abou‐Dobara, & Nozha, 2016)。

金属螯合性质

- 已制备并研究了聚[4-(8-羟基-5-喹啉基)丁酮],用于其金属螯合性质。这些聚合物及其金属螯合物已通过各种分析技术进行表征 (Raj & Shah, 1995)。

属性

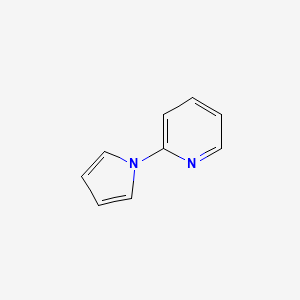

IUPAC Name |

2,8-dimethyl-3-(3-oxobutyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-9-5-4-6-13-14(9)16-11(3)12(15(13)18)8-7-10(2)17/h4-6H,7-8H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUSSAZWZBNLBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CCC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354312 |

Source

|

| Record name | 4-(4-hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one | |

CAS RN |

337337-47-0 |

Source

|

| Record name | 4-(4-hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)